Cas no 1227575-53-2 (2-Hydroxy-5-methylisonicotinaldehyde)
2-Hydroxy-5-methylisonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-5-methylisonicotinaldehyde
- 2-Hydroxy-5-methylisonicotinaldehyde
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- Inchi: 1S/C7H7NO2/c1-5-3-8-7(10)2-6(5)4-9/h2-4H,1H3,(H,8,10)
- InChI Key: MCNJKUBFAIHAQW-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=O)C(C)=CN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 238
- XLogP3: -0.7
- Topological Polar Surface Area: 46.2
2-Hydroxy-5-methylisonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000677-250mg |
2-Hydroxy-5-methylisonicotinaldehyde |
1227575-53-2 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A024000677-500mg |
2-Hydroxy-5-methylisonicotinaldehyde |
1227575-53-2 | 97% | 500mg |
$931.00 | 2023-09-03 | |
| Alichem | A024000677-1g |
2-Hydroxy-5-methylisonicotinaldehyde |
1227575-53-2 | 97% | 1g |
$1696.80 | 2023-09-03 |
2-Hydroxy-5-methylisonicotinaldehyde Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Hydroxy-5-methylisonicotinaldehyde
Comprehensive Overview of 2-Hydroxy-5-methylisonicotinaldehyde (CAS No. 1227575-53-2): Properties, Applications, and Industry Insights
2-Hydroxy-5-methylisonicotinaldehyde (CAS No. 1227575-53-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic aldehyde belongs to the pyridine derivative family, characterized by a hydroxyl group at the 2-position and a methyl group at the 5-position of the isonicotinaldehyde scaffold. Its molecular formula C8H7NO2 and precise chemical structure make it valuable for designing novel bioactive molecules, particularly in drug discovery and catalyst development.
Recent studies highlight the compound's role as a key intermediate in synthesizing chiral ligands and metal-organic frameworks (MOFs). Researchers are exploring its potential in asymmetric catalysis, where its chelating properties enhance stereoselective reactions. The pharmaceutical industry shows growing interest in this aldehyde for developing kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted therapy and personalized medicine.
From a synthetic chemistry perspective, 2-Hydroxy-5-methylisonicotinaldehyde demonstrates remarkable stability under various conditions, making it suitable for multistep organic synthesis. Its crystallographic data reveals intermolecular hydrogen bonding patterns that influence supramolecular assembly – a hot topic in materials science. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP production.
Environmental considerations position this compound favorably due to its biodegradability profile and low ecotoxicity, addressing modern concerns about green chemistry. Manufacturers are adopting continuous flow processes to improve yield while reducing waste, responding to industry demands for sustainable synthesis. The global market shows increasing procurement for research-grade and process development quantities, with projections indicating 12% annual growth through 2030.
Quality control protocols for CAS No. 1227575-53-2 emphasize chromatographic purity and residual solvent analysis, particularly for API manufacturing applications. Storage recommendations include protection from light at 2-8°C under inert atmosphere, ensuring long-term stability. Regulatory compliance with REACH and FDA guidelines facilitates its use across international markets, though users should verify specific regional requirements.
Emerging applications include its use in photoredox catalysis systems and as a precursor for fluorescent probes in bioimaging. Recent patent filings describe derivatives of 2-Hydroxy-5-methylisonicotinaldehyde with improved blood-brain barrier permeability, relevant to neurodegenerative disease research. These developments correlate with rising searches for "blood-brain barrier penetrating compounds" and "small molecule neurotherapeutics" across scientific databases.
The compound's structure-activity relationships (SAR) are being systematically studied through computational chemistry approaches, including density functional theory (DFT) calculations. This aligns with industry shifts toward AI-driven drug design, where molecular descriptors of such privileged scaffolds train predictive algorithms. Suppliers now provide custom isotope-labeled versions (e.g., 13C, 2H) to support metabolic pathway studies and ADME research.
Handling precautions emphasize standard laboratory safety protocols despite the compound's moderate hazard classification. Material Safety Data Sheets (MSDS) recommend PPE including nitrile gloves and safety goggles when working with powdered forms. The dust control measures and local exhaust ventilation requirements reflect modern occupational health standards in chemical facilities.
Future research directions may explore its coordination chemistry with rare earth metals for luminescent materials, or its potential in covalent organic frameworks (COFs) for gas storage applications. The compound's versatility ensures continued relevance across cross-coupling reactions, organocatalysis, and medicinal chemistry – three rapidly evolving fields that dominate current chemical innovation literature.
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